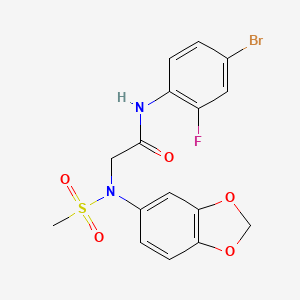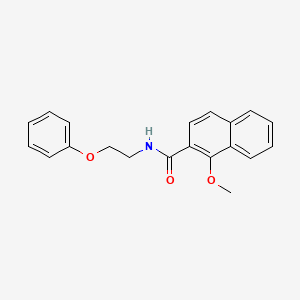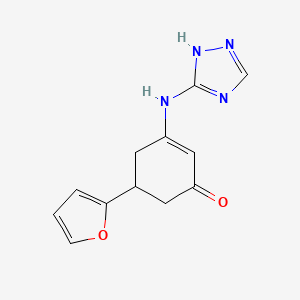![molecular formula C18H25N5O2 B4584701 6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)
6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidin-derivatives often involves nucleophilic substitution reactions and condensation processes. For compounds similar to 6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, methodologies include the reaction of ethyl cyanoacetate with amines, such as morpholine and piperidine, in the presence of various catalysts and conditions to form the desired pyrimidine derivatives. These methods highlight the versatility and efficiency in synthesizing bioactive pyrimidine compounds, allowing for functionalization at multiple sites on the pyrimidine ring (Martínez et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the compound of interest, is characterized by X-ray crystallography, revealing the arrangements of atoms and the geometry of the molecule. Studies such as those by Shalaby et al. (2014) have detailed the crystal structure of similar compounds, showing how the morpholine and piperidine rings adopt distorted chair configurations, which can significantly influence the compound's reactivity and interactions (Shalaby et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Agents
A study by Bayomi et al. (1999) focused on the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties, which showed promising in vitro and in vivo antihypertensive activity. This research highlights the potential of pyrimidine derivatives, including those structurally related to the compound , in the development of new antihypertensive medications Bayomi et al., 1999.
Antimicrobial Agents
Attia et al. (2013) synthesized novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, which demonstrated significant antibacterial and antifungal activities. This study suggests that structural analogs of the compound in focus may have potential applications in combating microbial infections Attia et al., 2013.
Analgesic Activity
Research by Chaudhary et al. (2012) on novel pyrimidine derivatives, including those with morpholine and piperidine groups, showed significant analgesic activity without ulcerogenic effects in experimental models. These findings open avenues for the development of new analgesic agents with improved safety profiles Chaudhary et al., 2012.
Vasodilation Properties
Girgis et al. (2008) prepared 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, through a reaction involving morpholine and piperidine, which exhibited considerable vasodilation potency. This research indicates the potential use of such compounds in treating cardiovascular diseases by inducing vasodilation Girgis et al., 2008.
Anticoccidial Agents
Liang et al. (2008) reported the synthesis of diaryl-(4-piperidinyl)-pyrrole derivatives with cyclic amine substituents, including morpholine derivatives, which exhibited potent and broad spectrum anticoccidial activities. This highlights the potential agricultural applications of these compounds in the treatment of coccidiosis Liang et al., 2008.
Anticancer Activity
Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were evaluated for their antiproliferative effect against human cancer cell lines. Some compounds showed promising activity, indicating potential therapeutic applications in cancer treatment Mallesha et al., 2012.
Eigenschaften
IUPAC Name |
6-(2-morpholin-4-ylethyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c24-17-15-14-19-18(23-5-2-1-3-6-23)20-16(15)4-7-22(17)9-8-21-10-12-25-13-11-21/h4,7,14H,1-3,5-6,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWQDXNWZZOWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(morpholin-4-yl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4584618.png)
![N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4584633.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B4584635.png)
![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B4584650.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)
![9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide](/img/structure/B4584676.png)
![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)

